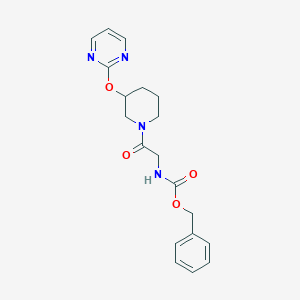

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate

Description

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate is a complex organic compound that features a benzyl group, a carbamate moiety, and a pyrimidinyl-substituted piperidine ring

Properties

IUPAC Name |

benzyl N-[2-oxo-2-(3-pyrimidin-2-yloxypiperidin-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c24-17(12-22-19(25)26-14-15-6-2-1-3-7-15)23-11-4-8-16(13-23)27-18-20-9-5-10-21-18/h1-3,5-7,9-10,16H,4,8,11-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUBUSMDFOAIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.

Formation of the Carbamate Moiety: The carbamate group is formed by reacting the intermediate with benzyl chloroformate under basic conditions.

Final Assembly: The final compound is assembled through a series of coupling reactions, purification steps, and characterization using techniques such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, particularly on the pyrimidine and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrimidine derivatives and appropriate nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Pyrimidine Derivatives: Compounds with similar pyrimidine moieties, such as pyrimidinyl piperidines.

Carbamate Compounds: Other carbamate-containing molecules, such as benzyl carbamates.

Uniqueness

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate, identified by its CAS number 2034472-12-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 370.4 g/mol. The structure includes a piperidine ring, which is commonly associated with various biological activities, particularly in neuropharmacology and oncology.

Anticancer Activity

Recent studies have indicated that compounds containing piperidine derivatives exhibit anticancer properties. For instance, research has shown that similar piperidine-based compounds can induce apoptosis in cancer cell lines. In particular, a study demonstrated that a related piperidine derivative exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of apoptosis induction .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease. Compounds with similar structural features to this compound have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition is significant as it enhances the therapeutic potential against cognitive decline associated with Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been explored. For example, compounds structurally related to this compound have demonstrated activity against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Inhibition : The inhibition of cholinesterase enzymes contributes to increased levels of acetylcholine, enhancing synaptic transmission.

- Antimicrobial Effects : Disruption of bacterial cell wall synthesis or metabolic pathways leads to bactericidal effects.

Q & A

Q. Q1. What are the optimal synthetic routes for Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate, and how can stereochemical integrity be preserved during synthesis?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with carbamate precursors and functionalized piperidine derivatives. Key steps include:

- Step 1: Activation of the carbamate group via benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Coupling with a pyrimidinyloxy-piperidine intermediate, requiring precise control of temperature (0–5°C) to avoid side reactions .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Considerations:

Q. Q2. How can NMR and IR spectroscopy elucidate the structural features of this compound?

Methodological Answer:

- 1H NMR:

- 13C NMR:

- Carbonyl signals at ~155 ppm (carbamate C=O) and ~170 ppm (2-oxoethyl group) .

- IR:

- Stretching bands at 1680–1720 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-O-C of carbamate) .

Validation:

Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in functional group assignments .

Advanced Research Questions

Q. Q3. What experimental strategies are recommended for investigating the compound’s biological activity, particularly in cancer or neurological disorders?

Methodological Answer:

- In Vitro Assays:

- Target Engagement: Use enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets .

- Cytotoxicity: Evaluate IC50 values in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .

- In Vivo Models:

- Administer the compound (10–50 mg/kg, IP/IV) in xenograft mice to assess tumor growth suppression .

- For neurological studies, employ behavioral assays (e.g., Morris water maze) in rodent models of neurodegeneration .

Data Contradiction Resolution:

- If conflicting results arise (e.g., variable IC50 across cell lines), validate using orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. Q4. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina to simulate binding to kinases or GPCRs, focusing on the pyrimidinyloxy-piperidine moiety as a potential pharmacophore .

- MD Simulations:

- Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- ADMET Prediction:

- Tools like SwissADME predict logP (~2.5), BBB permeability (low), and CYP450 inhibition risks .

Validation:

Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values to refine models .

Q. Q5. What analytical techniques resolve discrepancies in reported stability profiles of this compound?

Methodological Answer:

- Stability Studies:

- Monitor degradation under stress conditions (pH 1–13, 40–60°C) via HPLC-UV .

- Identify degradation products using LC-MS/MS (e.g., hydrolysis of carbamate to benzyl alcohol) .

- Kinetic Analysis:

- Calculate half-life (t1/2) in plasma or buffer using first-order kinetics .

Key Findings:

- The compound shows moderate stability in neutral buffers (t1/2 > 24 hrs) but degrades rapidly in acidic conditions (t1/2 < 2 hrs) .

Future Research Directions

- Explore prodrug derivatives to enhance bioavailability .

- Investigate synergistic effects with checkpoint inhibitors in immuno-oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.